molecular formula C10H8BrFN2 B13348099 (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine

(6-Bromo-5-fluoroisoquinolin-1-yl)methanamine

Cat. No.: B13348099
M. Wt: 255.09 g/mol
InChI Key: ROFHYEHNNFFDOD-UHFFFAOYSA-N
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Description

(6-Bromo-5-fluoroisoquinolin-1-yl)methanamine is a heterocyclic compound that contains both bromine and fluorine atoms attached to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine typically involves the bromination and fluorination of isoquinoline derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-5-fluoroisoquinolin-1-yl)methanamine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-5-fluoroisoquinolin-1-yl)methanamine is unique due to the combination of bromine and fluorine atoms on the isoquinoline ring, which imparts distinct electronic and steric properties. These properties can enhance its reactivity and binding affinity in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H8BrFN2

Molecular Weight

255.09 g/mol

IUPAC Name

(6-bromo-5-fluoroisoquinolin-1-yl)methanamine

InChI

InChI=1S/C10H8BrFN2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H,5,13H2

InChI Key

ROFHYEHNNFFDOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)CN)F)Br

Origin of Product

United States

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